N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived amine salt characterized by a 4-ethoxyphenylmethyl substituent at the N-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-18-13-7-5-12(6-8-13)10-15-14-11(2)9-16-17(14)3;/h5-9,15H,4,10H2,1-3H3;1H |
InChI Key |
VONSJIUUOMWDCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 2,4-dimethylpyrazol-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazolamines.
Scientific Research Applications
Medicinal Chemistry
N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has been investigated for its potential therapeutic properties, particularly:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Biological Research
Research indicates that this compound interacts with specific molecular targets, modulating enzyme or receptor activities. This interaction leads to various biological effects, including:
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating potential as anticancer agents .
Chemical Research
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be utilized in various organic reactions to develop new chemical entities with desired properties.
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.01 to 0.46 µM against MCF7 cells. These findings highlight the potential of pyrazole compounds in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
Case Study 2: Anti-inflammatory Mechanism
Research has demonstrated that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition suggests a mechanism through which this compound may exert its anti-inflammatory effects .
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine Hydrochloride
- Core Structure : Pyrazol-3-amine.
- Substituents : 1-ethylpyrazol-4-ylmethyl group replaces the 4-ethoxyphenylmethyl group.
- The absence of an aromatic ethoxyphenyl moiety may reduce π-π stacking interactions in biological systems.
4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide Hydrochloride
- Core Structure : 1,2,5-oxadiazole (oxadiazole) with a carboxamide linker.
- Substituents: 4-ethoxyphenylmethylamino group attached to an ethylenediamine chain.
- Key Differences :
Benzimidazole Analogs
Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine)
- Core Structure : Benzimidazole.
- Substituents: 4-ethoxyphenylmethyl and diethylaminoethyl groups.
- Key Differences: The planar benzimidazole core facilitates aromatic interactions with biological targets (e.g., opioid receptors), unlike the non-planar pyrazole . The diethylaminoethyl side chain introduces basicity, influencing pharmacokinetics (e.g., blood-brain barrier penetration).
Substituent Impact on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Functional Group Influence on Bioactivity
- Ethoxy Group : Enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl groups. Observed in etofenprox (), where the ethoxy group contributes to insecticidal activity by delaying oxidative degradation .
- Pyrazole vs. Benzimidazole : Pyrazole derivatives often exhibit kinase inhibition or anti-inflammatory activity, while benzimidazoles are common in antiviral and antiparasitic agents .
- Hydrochloride Salt : Improves aqueous solubility and bioavailability, as seen in analogs like the oxadiazole derivative () .
Biological Activity
N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrazole ring substituted with an ethoxyphenyl group. The synthesis typically involves the reaction of 4-ethoxybenzyl chloride with 2,4-dimethylpyrazole in the presence of a base like sodium hydride or potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity. For example, derivatives of similar pyrazole compounds have demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably, studies have reported that pyrazole derivatives can inhibit cell growth and induce apoptosis in various cancer types. For instance, a related compound showed an IC50 value of 0.39 µM against NCI-H460 lung cancer cells, suggesting potent cytotoxic effects .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | This compound | 0.46 |
| NCI-H460 | This compound | 0.39 |
| Hep-2 | Similar pyrazole derivatives | 3.25 |
3. Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. It interacts with specific receptors and enzymes involved in cellular signaling pathways, potentially modulating inflammatory responses and tumor progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of several pyrazole derivatives found that this compound exhibited substantial activity against Gram-positive bacteria, with a focus on its ability to disrupt biofilm formation.
Case Study 2: Cancer Cell Line Studies
In a comparative study of various pyrazole compounds against cancer cell lines (including MCF7 and NCI-H460), the compound demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics, highlighting its potential as a lead compound for further development .
Q & A
Q. What are the common synthetic routes for N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride?
Methodological Answer: The synthesis typically involves condensation reactions of pyrazole intermediates with substituted benzylamines. Key steps include:
- Formylation : Using phosphorus oxychloride (POCl₃) and DMF under reflux to generate aldehyde intermediates .
- Amine coupling : Reacting the aldehyde with a substituted benzylamine (e.g., 4-ethoxyphenylmethylamine) in polar aprotic solvents like DMSO or chloroform. Catalysts such as cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) may enhance yields .
- Hydrochloride salt formation : Treating the free base with HCl in an organic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon frameworks .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O/N interactions) critical for stability .
Advanced Research Questions
Q. How can low reaction yields (<20%) in pyrazole-amine coupling be optimized?
Methodological Answer: Low yields often stem from steric hindrance or poor solubility. Strategies include:
Q. How do researchers resolve discrepancies in pharmacological data (e.g., in vitro vs. in vivo activity)?
Methodological Answer:
- Bioavailability studies : Assess solubility and membrane permeability (e.g., logP calculations) to explain reduced in vivo efficacy .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Receptor binding assays : Compare CRF₁ receptor affinity (pKᵢ values) to correlate in vitro potency with in vivo stress-response inhibition .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives?
Methodological Answer:
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy or fluorine) to assess hydrophobicity and electronic effects .
- Docking simulations : Map interactions with target proteins (e.g., CRF₁ receptor) using software like AutoDock .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors (e.g., pyrazole N-atoms) for activity .
Data Contradiction Analysis
Q. How to address conflicting spectral data during structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
